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Introduction
SR3335 is a potent and selective synthetic inverse agonist of the Retinoic acid receptor-related

orphan receptor alpha (RORα).[1][2][3][4][5] RORα is a nuclear receptor that plays a crucial

role in regulating various physiological processes, including development, inflammation, and

metabolism.[6] In the liver, RORα is a key regulator of glucose homeostasis, particularly

through its control of gluconeogenesis, the process of synthesizing glucose from non-

carbohydrate sources.[1][4][6] SR3335, by inhibiting the constitutive activity of RORα, has

emerged as a valuable chemical probe to investigate the role of RORα in liver metabolism and

as a potential therapeutic agent for metabolic diseases such as type 2 diabetes.[1][2][4][6]

These application notes provide a comprehensive overview of the use of SR3335 in studying

liver metabolism, including its mechanism of action, effects on key metabolic pathways, and

detailed protocols for in vitro and in vivo experiments.

Mechanism of Action
SR3335 functions as a selective inverse agonist for RORα.[1][2][3][4][5] It directly binds to the

ligand-binding domain of RORα, leading to the suppression of its transcriptional activity.[1][4]

This inhibition reduces the expression of RORα target genes, including those encoding key

enzymes in the hepatic gluconeogenesis pathway: Glucose-6-Phosphatase (G6Pase) and
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Phosphoenolpyruvate Carboxykinase (PEPCK).[1][3][4][6] By downregulating these enzymes,

SR3335 effectively suppresses hepatic glucose production.[1][2][4][6]
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Data Presentation
In Vitro Efficacy of SR3335
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In Vivo Efficacy of SR3335 in a Diet-Induced Obesity
(DIO) Mouse Model
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Experimental Protocols
In Vitro Gene Expression Analysis in HepG2 Cells
Objective: To determine the effect of SR3335 on the mRNA expression of RORα target genes

involved in gluconeogenesis.

Materials:
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HepG2 cells

Cell culture medium (e.g., DMEM) with supplements

SR3335 (stock solution in DMSO)

RNA extraction kit

cDNA synthesis kit

qPCR master mix

Primers for G6Pase, PEPCK, and a housekeeping gene (e.g., GAPDH, cyclophilin)

Protocol:

Cell Culture: Culture HepG2 cells in appropriate medium until they reach 70-80% confluency.

Treatment: Treat the cells with 5 µM SR3335 or vehicle (DMSO) for a specified duration

(e.g., 24 hours).

RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction

kit according to the manufacturer's instructions.

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

Quantitative PCR (qPCR): Perform qPCR using primers for the target genes (G6Pase,

PEPCK) and a housekeeping gene.

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold

change in gene expression in SR3335-treated cells compared to vehicle-treated cells.
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In Vivo Pyruvate Tolerance Test in Mice
Objective: To assess the effect of SR3335 on hepatic gluconeogenesis in vivo.

Materials:

Diet-induced obese (DIO) mice

SR3335

Vehicle solution (e.g., corn oil)
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Pyruvate solution (sterile)

Glucometer and test strips

Protocol:

Acclimatization and Diet: Acclimatize DIO mice and maintain them on a high-fat diet.

Treatment: Administer SR3335 (15 mg/kg) or vehicle via intraperitoneal injection twice daily

(b.i.d.) for 6 days.

Fasting: After the final dose on day 6, fast the mice overnight (e.g., 16 hours).

Baseline Glucose Measurement: Measure baseline blood glucose from the tail vein (time 0).

Pyruvate Injection: Inject the mice intraperitoneally with pyruvate (e.g., 2 g/kg body weight).

Post-Injection Glucose Measurements: Measure blood glucose at specific time points after

the pyruvate injection (e.g., 15, 30, 60, 90, and 120 minutes).

Data Analysis: Plot the blood glucose levels over time for both the SR3335-treated and

vehicle-treated groups. Calculate the area under the curve (AUC) to quantify the glucose

excursion.
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Acclimatize DIO Mice on High-Fat Diet

Treat with SR3335 (15 mg/kg) or Vehicle for 6 Days

Fast Mice Overnight

Measure Baseline Blood Glucose (t=0)

Inject Pyruvate (i.p.)

Measure Blood Glucose at Timed Intervals

Plot Glucose Curve & Calculate AUC

Click to download full resolution via product page

Conclusion
SR3335 is a valuable pharmacological tool for elucidating the role of RORα in hepatic glucose

metabolism. Its ability to selectively inhibit RORα and consequently suppress gluconeogenesis

makes it an important compound for basic research and a promising lead for the development

of novel therapeutics for type 2 diabetes. The protocols and data presented here provide a

foundation for researchers to effectively utilize SR3335 in their studies of liver metabolism.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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